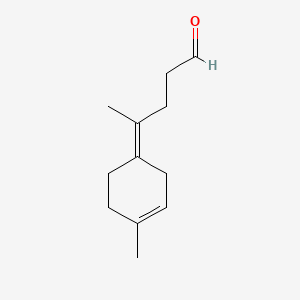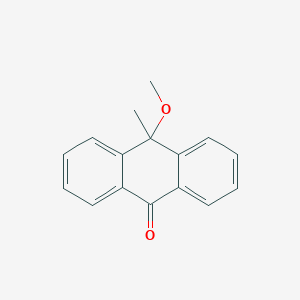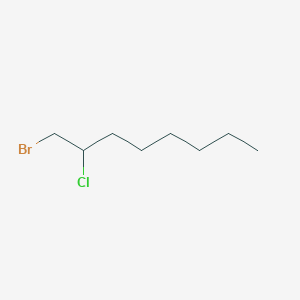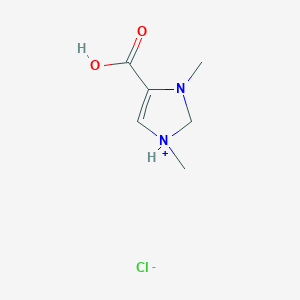![molecular formula C16H18O2S B14657186 Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- CAS No. 38509-16-9](/img/structure/B14657186.png)
Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- is an organic compound characterized by the presence of a benzene ring substituted with a thioether group attached to a 2,2-dimethoxy-1-phenylethyl moiety. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- typically involves the reaction of 2,2-dimethoxy-1-phenylethanol with a thiol compound in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and the use of a solvent like dichloromethane or toluene to dissolve the reactants. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the thioether bond.
Industrial Production Methods: In an industrial setting, the production of Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Types of Reactions:
Oxidation: Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- can undergo oxidation reactions, where the thioether group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which can convert the thioether group back to a thiol.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For instance, nitration, sulfonation, and halogenation can occur under appropriate conditions using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives
Aplicaciones Científicas De Investigación
Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes. The thioether group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Benzene, 1,2-dimethoxy-: This compound has two methoxy groups attached to the benzene ring and lacks the thioether group.
Benzene, (2,2-dimethoxyethyl)-: Similar to Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- but without the phenylethyl moiety.
Phenylacetaldehyde dimethyl acetal: Contains a phenyl group and a dimethyl acetal group but lacks the thioether linkage.
Uniqueness: Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- is unique due to the presence of the thioether group attached to a 2,2-dimethoxy-1-phenylethyl moiety, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in specific reactions and interactions that are not possible with similar compounds lacking the thioether group.
Propiedades
Número CAS |
38509-16-9 |
|---|---|
Fórmula molecular |
C16H18O2S |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(2,2-dimethoxy-1-phenylethyl)sulfanylbenzene |
InChI |
InChI=1S/C16H18O2S/c1-17-16(18-2)15(13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
Clave InChI |
FHAXICXAUVCYQI-UHFFFAOYSA-N |
SMILES canónico |
COC(C(C1=CC=CC=C1)SC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)








![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)

![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
